molecular formula C17H23N5O3 B2594485 3-((2E)but-2-enyl)-8-(3-methoxypropyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazoli no[1,2-h]purine-2,4-dione CAS No. 946340-98-3

3-((2E)but-2-enyl)-8-(3-methoxypropyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazoli no[1,2-h]purine-2,4-dione

Cat. No.: B2594485
CAS No.: 946340-98-3
M. Wt: 345.403
InChI Key: RPWGGHPRYUHQFM-AATRIKPKSA-N
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Description

3-((2E)but-2-enyl)-8-(3-methoxypropyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 3-((2E)but-2-enyl)-8-(3-methoxypropyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione involves several steps. The synthetic route typically starts with the preparation of the core purine structure, followed by the introduction of the but-2-enyl and methoxypropyl groups through a series of reactions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and consistency.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the purine ring are replaced by other nucleophiles.

    Addition: The compound can participate in addition reactions, particularly at the double bonds, using reagents like bromine or hydrogen halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-((2E)but-2-enyl)-8-(3-methoxypropyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-((2E)but-2-enyl)-8-(3-methoxypropyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 3-((2E)but-2-enyl)-8-(3-methoxypropyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione include other purine derivatives with different substituents These compounds may share some chemical properties but differ in their biological activity and applications

Properties

IUPAC Name

2-[(E)-but-2-enyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3/c1-5-6-8-21-15(23)13-14(19(3)17(21)24)18-16-20(9-7-10-25-4)12(2)11-22(13)16/h5-6,11H,7-10H2,1-4H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWGGHPRYUHQFM-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C(=O)C2=C(N=C3N2C=C(N3CCCOC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C(=O)C2=C(N=C3N2C=C(N3CCCOC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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